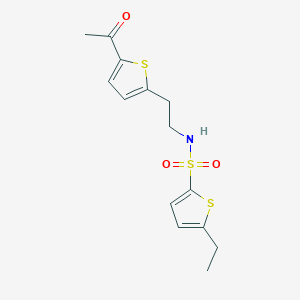

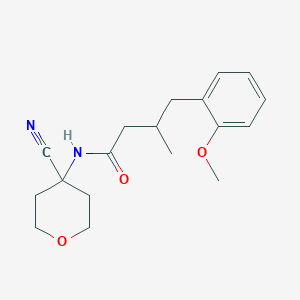

![molecular formula C23H19F3N4O B2864947 N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide CAS No. 1023845-99-9](/img/structure/B2864947.png)

N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives like N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide are of great interest due to their diverse pharmacological properties . They are often synthesized by combining tryptamine, a biogenic amine, with other compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and another compound. A common method for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of similar compounds is often determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the formation of an amide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various spectroscopic techniques .科学的研究の応用

Chemical Synthesis and Modification

N-Alkylation processes are foundational in the synthesis of various nitrogen-containing heterocycles, including anilines and carboxamides. The N-alkylation of aniline, carboxamides, and heterocyclic compounds bearing an acidic hydrogen atom attached to nitrogen can be achieved with alkyl halides in acetonitrile, utilizing cesium fluoride–celite as a solid base. This method efficiently produces N-alkylated products, including pyrrole, indole, and others, highlighting a versatile approach for chemical modifications and syntheses relevant to compounds like N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide (Hayat et al., 2001).

Anticancer Activity

Research involving carboxamide derivatives, such as DFT conformational analysis, wavefunction-based reactivity analysis, docking, and MD simulations, suggests potential antitumor activities. By examining the electronic structure and chemical characteristics of related compounds, insights into bioactivity and interactions with cancer-related proteins can be obtained. This approach aids in understanding the anticancer potential of complex molecules, including this compound derivatives (Al-Otaibi et al., 2022).

Imaging Cancer Tyrosine Kinase

The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging represents a significant area of research. N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, as an example, has been developed for imaging cancer tyrosine kinase. Such innovations offer a pathway to non-invasively study cancer biology and evaluate the efficacy of targeted therapies (Wang et al., 2005).

Antiallergic Agents

The exploration of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has led to the discovery of novel antiallergic compounds. Through the synthesis and evaluation of a series of these compounds, researchers have identified specific derivatives that exhibit significant antiallergic potency, showcasing the therapeutic potential of such chemical frameworks (Menciu et al., 1999).

作用機序

While the mechanism of action for the specific compound you’re interested in is not available, similar compounds often have anti-inflammatory effects. For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

将来の方向性

特性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O/c24-23(25,26)16-5-3-6-17(13-16)30-21-19(8-4-11-27-21)22(31)28-12-10-15-14-29-20-9-2-1-7-18(15)20/h1-9,11,13-14,29H,10,12H2,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHGIWYVPGOVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)

![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)

![2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2864877.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)

![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)